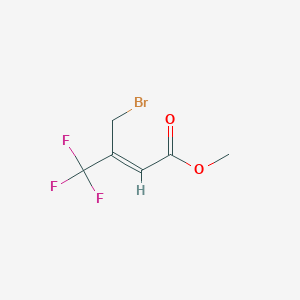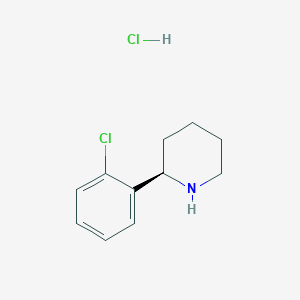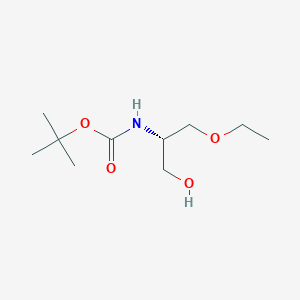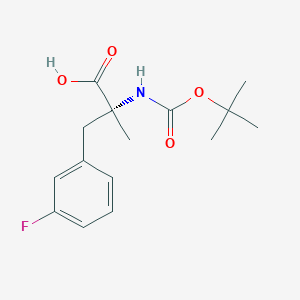
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester, also known as P3-pinacol ester, is an organic compound that has recently been the subject of much scientific research. It is a derivative of the pyridine family, which is a class of nitrogen-containing aromatic compounds. This compound has been studied for its potential applications in various fields, such as organic synthesis, drug delivery, and catalysis.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester has a wide range of potential applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for cross-coupling reactions, and as a ligand for transition metal complexes. In addition, this compound has been studied for its potential use in drug delivery, as it can be used to transport drugs to specific target sites in the body. Furthermore, this compound has been studied for its potential as an inhibitor of enzymes involved in cancer cell growth, as well as its ability to inhibit the growth of bacteria.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester is not yet fully understood. It is believed that the compound acts as a ligand for transition metal complexes, which can then interact with other molecules and catalyze a variety of reactions. In addition, the compound has been studied for its potential to inhibit the growth of cancer cells and bacteria. It is thought that the compound binds to enzymes involved in cell growth, thus preventing them from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound ester are not yet fully understood. However, research has shown that the compound is not toxic to humans and animals, and that it does not cause any adverse effects when used in laboratory experiments. Furthermore, the compound has been studied for its potential to inhibit the growth of cancer cells and bacteria. In addition, the compound has been studied for its ability to bind to transition metal complexes, which could potentially be used to deliver drugs to target sites in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester has a number of advantages when used in laboratory experiments. The compound is relatively easy to synthesize and can be used in a variety of reactions. In addition, the compound is not toxic to humans and animals, and it does not cause any adverse effects. However, the compound does have some limitations when used in laboratory experiments. For example, the compound is not very stable and can degrade over time. Furthermore, the compound has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester are far-reaching and the compound has a number of exciting future directions. The compound can be used as a reagent for organic synthesis, as a catalyst for cross-coupling reactions, and as a ligand for transition metal complexes. In addition, the compound has potential as a drug delivery system, as it can be used to transport drugs to specific target sites in the body. Furthermore, the compound has been studied for its potential to inhibit the growth of cancer cells and bacteria. Finally, the compound could be used in the development of new drugs and treatments, as well as in the development of new materials and catalysts.
Synthesemethoden
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester ester can be synthesized from a variety of starting materials, including pyridine, boronic acid, and pinacol. The most common method of synthesis involves the condensation of a pyridine derivative and an aromatic boronic acid, followed by a pinacol coupling reaction. This reaction typically takes place in aprotic solvents such as DMF or DMSO at elevated temperatures. In addition, the reaction can be catalyzed by a variety of compounds, such as palladium, copper, or nickel.
Eigenschaften
IUPAC Name |
3-pyridin-3-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-8-14(11-19-9-12)20-13-6-5-7-18-10-13/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHUXNHXZKIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

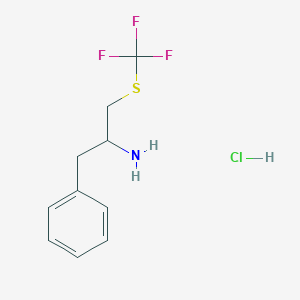
![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
